(3R,4R)-4-phenyl-3-propyloxetan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
652150-97-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3R,4R)-4-phenyl-3-propyloxetan-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-6-10-11(14-12(10)13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-,11+/m1/s1 |
InChI Key |
BZUXZGPOFKSODD-MNOVXSKESA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCC1C(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3r,4r 4 Phenyl 3 Propyloxetan 2 One
Ring-Opening Reactions of Oxetanone Systems
The significant strain within the four-membered ring of oxetan-2-ones renders them susceptible to ring-opening reactions, which alleviates this strain. These reactions are fundamental to the synthetic utility of β-lactones, allowing for their conversion into a variety of acyclic structures.
β-Lactones are considered ambident electrophiles, possessing two primary sites for nucleophilic attack: the electrophilic carbonyl carbon (C2) and the β-carbon (C4) of the lactone ring. clockss.org The regiochemical outcome of the reaction—cleavage of the acyl C2-O1 bond versus the alkyl C4-O1 bond—is highly dependent on the nature of the attacking nucleophile. clockss.org
In the case of (3R,4R)-4-phenyl-3-propyloxetan-2-one, nucleophilic attack can proceed via two main pathways:
Attack at the Carbonyl Carbon (C2): This is a common pathway for many nucleophiles, including amines and alcohols. vulcanchem.com The reaction proceeds through a standard nucleophilic acyl substitution mechanism, leading to the opening of the ring and the formation of a β-hydroxy amide or β-hydroxy ester, respectively. The stereocenters at C3 and C4 are typically retained in the product.
Attack at the β-Carbon (C4): This pathway represents an Sₙ2-type reaction. The nucleophile attacks the carbon bearing the phenyl group, using the carboxylate as the leaving group. This mode of attack results in an inversion of stereochemistry at the C4 position. "Soft" nucleophiles and organocuprates are known to favor this pathway. clockss.org
The choice between these pathways can be directed by the type of nucleophile used, as illustrated by the general reactivity of β-lactones.
Table 1: Regioselectivity of Nucleophilic Attack on β-Lactones
| Nucleophile Type | Preferred Site of Attack | Typical Product | Reference |
| Amines, Alcohols | Carbonyl Carbon (C2) | β-Hydroxy Amide/Ester | vulcanchem.com |
| Organolithium Reagents | Carbonyl Carbon (C2) | β-Hydroxy Ketone | clockss.org |
| Organocuprates | β-Carbon (C4) | Carboxylic Acid (after Sₙ2) | clockss.org |
| Grignard Reagents (Copper-modified) | β-Carbon (C4) | Carboxylic Acid (after Sₙ2) | researchgate.net |
The thermal decomposition of β-lactones is a well-established method for the synthesis of alkenes through decarboxylation. researchgate.net This reaction is a type of [2+2] cycloreversion and typically proceeds with a high degree of stereospecificity, favoring cis-elimination. researchgate.net For this compound, thermal treatment would be expected to yield (E)-1-phenylpent-1-ene via the loss of carbon dioxide.
The mechanism of this decarboxylation can vary with conditions. In the gas phase, a concerted, asynchronous, nonpolar mechanism is often proposed. nih.gov However, studies in solution suggest a polar mechanism that may involve the formation of a zwitterionic intermediate, particularly in polar solvents. researchgate.netnih.gov The rate of decarboxylation is influenced by the substituents on the lactone ring. For 3,4-disubstituted β-lactones, it has been observed that trans isomers, such as the title compound, tend to react more rapidly than their corresponding cis isomers. researchgate.net Electron-donating groups on the C4 carbon, like the phenyl group, can enhance the rate of decarboxylation by stabilizing the positive charge that develops at this position in a polar, stepwise mechanism. researchgate.net
Table 2: Activation Parameters for Thermal Decarboxylation of Representative β-Lactones
| Compound | Solvent | Temperature (°C) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, eu) | Reference |
| β-Propiolactone | Gas Phase | 262–322 | 41.9 | +5.3 | researchgate.net |
| 3,3-Dichloro-4-phenyl-oxetan-2-one | Dioxane | 120-140 | 28.1 | -2.6 | researchgate.net |
| α,α-Difluoro-β,β-dimethyloxetan-2-one | Gas Phase | 150-200 | 36.6 | +5.5 | nih.gov |
| α,α-Difluoro-β,β-dimethyloxetan-2-one | Acetonitrile | 120-150 | 28.5 | -4.4 | nih.gov |
β-Lactones are also reactive under photochemical conditions. A notable transformation is the Zimmerman–O'Connell–Griffin rearrangement, which proceeds via a ketene (B1206846) intermediate. nih.gov Although this has been more extensively studied for other systems, it represents a potential reaction pathway for this compound. Irradiation could lead to the formation of a ketene that can be trapped by nucleophiles like imines or alcohols. nih.gov Another possible photochemical reaction is decarbonylation, where the lactone expels a molecule of carbon monoxide, although this is more common for α,β-unsaturated lactones. rsc.org
Chemoselectivity and Regioselectivity in Reactions Involving the Oxetanone Core
The reactivity of the strained four-membered ring in this compound presents two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the lactone. The competition between these two pathways dictates the chemoselectivity of a given reaction, leading to either acyl addition-elimination products or ring-opened products, respectively. The regioselectivity, or the specific site of attack, is intricately influenced by the nature of the nucleophile, the substitution pattern on the β-lactone ring, and the specific reaction conditions employed, including the use of Lewis acids.
The principal modes of reactivity for β-lactones involve either the cleavage of the acyl C2-O1 bond or the alkyl C4-O1 bond by nucleophiles. clockss.org The inherent strain of the four-membered ring makes these compounds more reactive than their larger lactone counterparts. nih.gov
Nucleophilic Attack at the Carbonyl Carbon (C2):
Hard nucleophiles, such as Grignard reagents and organolithium compounds, typically favor attack at the electrophilic carbonyl carbon (C2). This pathway proceeds through a nucleophilic acyl substitution mechanism. The initial addition of the nucleophile to the carbonyl group forms a tetrahedral intermediate. Subsequent elimination of the leaving group, in this case, the ring opens, and further reaction can lead to the formation of diols after workup.
Nucleophilic Attack at the β-Carbon (C4):
Softer nucleophiles and those that react under conditions favoring an SN2-type mechanism tend to attack the less sterically hindered β-carbon (C4). This results in the ring-opening of the oxetanone core via cleavage of the C4-O1 bond. This pathway is particularly prevalent in reactions with nucleophiles such as organocuprates, amines, and thiols. The stereochemistry of the starting material is often inverted at the C4 position during this process, proceeding with high stereospecificity. For instance, nickel-catalyzed stereospecific ring-opening of aryl-substituted lactones with Grignard reagents has been shown to proceed with inversion of configuration. nih.gov
The regioselectivity can be further steered by the use of Lewis acids. A Lewis acid can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting attack at the C2 position. Conversely, in some cases, Lewis acid activation can facilitate ring-opening by stabilizing the developing negative charge on the oxygen atom upon C4-O1 bond cleavage. nih.gov
The substitution pattern of the β-lactone ring itself plays a crucial role. In this compound, the presence of a phenyl group at the C4 position can influence the regioselectivity. The electronic effects of the aryl group can stabilize a partial positive charge at the benzylic C4 position, potentially favoring an SN1-type ring-opening under certain conditions. However, the steric bulk of the phenyl and propyl groups at C4 and C3, respectively, also significantly impacts the accessibility of the electrophilic centers to the incoming nucleophile.
Detailed research on the specific reactions of this compound with a variety of nucleophiles would be necessary to create a comprehensive profile of its chemoselectivity and regioselectivity. The following table illustrates the expected general outcomes based on the principles of β-lactone reactivity.
| Nucleophile/Reagent | Probable Site of Attack | Expected Product Type |
| Organolithium (e.g., n-BuLi) | Carbonyl Carbon (C2) | Diol (after workup) |
| Grignard Reagent (e.g., MeMgBr) | Carbonyl Carbon (C2) | Diol (after workup) |
| Organocuprate (e.g., Li(CH₃)₂Cu) | β-Carbon (C4) | Ring-opened carboxylic acid derivative |
| Amine (e.g., RNH₂) | β-Carbon (C4) | β-Amino acid derivative |
| Thiol (e.g., RSH) | β-Carbon (C4) | β-Thio-substituted carboxylic acid derivative |
| Lewis Acid + Nucleophile | C2 or C4 (condition dependent) | Acyl addition or ring-opened product |
This table represents generalized reactivity patterns for β-lactones and the specific outcomes for this compound may vary based on precise reaction conditions.
Advanced Spectroscopic and Stereochemical Elucidation Methodologies for Oxetanones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. For stereochemical analysis, specific NMR techniques can differentiate between diastereomers and, with the aid of chiral auxiliaries, enantiomers.
Diastereomers possess different physical and chemical properties, which result in distinct NMR spectra. The diastereomeric ratio (dr) of a mixture can be precisely determined by ¹H NMR spectroscopy. Protons that are diastereotopic in a molecule will have different chemical shifts (δ) and coupling constants (J).
In the context of synthesizing (3R,4R)-4-phenyl-3-propyloxetan-2-one, an impure sample might contain its diastereomer, for instance, (3S,4R)-4-phenyl-3-propyloxetan-2-one. The protons at the C3 and C4 positions are diastereotopic in these two compounds and would exhibit unique signals. By integrating the signal areas corresponding to a specific proton in each diastereomer, their relative proportion can be calculated. For example, NMR studies on β-lactones formed by certain enzymes show that different diastereomers can be clearly distinguished and quantified using ¹H NMR. nih.gov
Hypothetical ¹H NMR Data for Diastereomeric Purity Analysis
| Diastereomer | Proton | Chemical Shift (δ, ppm) | Integration |
| (3R,4R)-isomer | H-4 (CH-Ph) | 5.35 | 1.00 |
| (3S,4R)-isomer | H-4 (CH-Ph) | 5.28 | 0.05 |
In this hypothetical example, the diastereomeric ratio would be calculated as 95:5 in favor of the (3R,4R) isomer.
Enantiomers have identical NMR spectra under achiral conditions. To determine enantiomeric excess (ee), a chiral environment must be introduced. This can be achieved in two primary ways:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers. These newly formed diastereomers can then be distinguished and quantified by standard NMR, as described above.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and direct method for determining the enantiomeric excess of a chiral compound. phenomenex.com The sample is passed through an HPLC column containing a chiral stationary phase (CSP). phenomenex.comchiralpedia.com The enantiomers interact differently with the CSP, leading to different retention times. mdpi.com The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. This technique is widely used for the analysis and purification of chiral drugs and intermediates. mdpi.comsigmaaldrich.com Studies on chiral oxetanols and other complex molecules have demonstrated the successful separation of enantiomers with high enantiomeric excess (>98%) using chiral HPLC. nih.gov
Representative Chiral HPLC Data for Enantiomeric Excess (ee) Determination
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (3R,4R)-isomer | 12.5 | 99.0 |
| (3S,4S)-isomer | 15.8 | 1.0 |
Based on this data, the enantiomeric excess (ee) would be calculated as 98%.
Vibrational Spectroscopy (IR, Raman) for Structural Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring their vibrational frequencies. rsc.orgnih.gov For this compound, these techniques would be used to confirm the presence of key structural motifs.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactone ring. Due to the high ring strain in the four-membered ring, this peak is expected at a high frequency, typically in the range of 1820-1850 cm⁻¹. For comparison, the C=O stretch in less strained γ-lactones appears around 1760-1780 cm⁻¹. wikipedia.org Other key vibrations include the C-O-C stretch of the oxetane (B1205548) ring, C-H stretches of the propyl group and phenyl ring, and C=C stretches of the aromatic ring.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| β-Lactone | C=O stretch | 1820 - 1850 | Medium |
| Oxetane Ring | C-O-C stretch | 1100 - 1250 | Medium |
| Phenyl Group | C=C stretch | 1450 - 1600 | Strong |
| Propyl Group | C-H stretch | 2850 - 2960 | Strong |
Mass Spectrometry Techniques for Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. xjtu.edu.cn For this compound (C₁₂H₁₄O₂), the molecular weight is 190.24 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile compounds like β-lactones. nih.govoup.com In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 190. Key fragmentation pathways could include the loss of the propyl group ([M-43]⁺), loss of carbon dioxide ([M-44]⁺), or cleavage of the oxetane ring, providing valuable data to confirm the proposed structure.
Plausible Mass Spectrometry Fragments
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 190 | Molecular Ion |
| [M-C₃H₇]⁺ | 147 | Loss of propyl group |
| [M-CO₂]⁺ | 146 | Loss of carbon dioxide |
| [C₇H₇]⁺ | 91 | Tropylium ion (from phenyl group) |
| [C₃H₇]⁺ | 43 | Propyl cation |
X-ray Crystallography for Absolute Stereochemistry Determination
While the aforementioned techniques can establish the planar structure and relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. lindau-nobel.org This technique requires a single, well-ordered crystal of the compound.
The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. nih.gov This map provides precise atomic coordinates, bond lengths, and bond angles, allowing for the definitive assignment of the (R) or (S) configuration at each stereocenter. nih.gov The structure of numerous complex natural products and pharmaceuticals has been confirmed using this powerful method. wikipedia.orgnih.gov If a suitable crystal of this compound could be grown, X-ray crystallography would provide unequivocal proof of its absolute configuration.
Theoretical and Computational Chemistry Studies of 3r,4r 4 Phenyl 3 Propyloxetan 2 One
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of reactants, products, and the high-energy transition states that connect them. For a substituted β-lactone like (3R,4R)-4-phenyl-3-propyloxetan-2-one, these methods can elucidate mechanisms of its formation and subsequent reactions, such as nucleophilic attack at the carbonyl carbon.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. In the context of forming the β-lactone ring, DFT calculations are crucial for understanding the intramolecular cyclization process.
For instance, studies on the formation of various β-lactones from β-hydroxycarboxylic acids using coupling agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) have employed DFT to model the transition state of the ring-closing reaction. nih.govacs.org These calculations reveal the precise geometry of the transition state, including the bond lengths and angles of the atoms involved in the cyclization, thereby explaining the stereochemical outcome of the reaction. acs.org DFT has also been used to explore the free energy profiles of enzymatic reactions that form oxetane (B1205548) rings, such as in the biosynthesis of paclitaxel (B517696), identifying the rate-limiting steps and transition state structures. researchgate.net Similarly, DFT calculations have successfully mapped the reaction mechanisms for the formation of other heterocyclic rings, providing activation free energy barriers for key steps like ring formation and aryl group transfer. beilstein-journals.org
For this compound, DFT could be used to model its synthesis via intramolecular cyclization, analyzing the transition state to understand how the (3R,4R) stereochemistry is established.
Table 1: Representative Parameters for DFT Transition State Analysis
| Parameter | Description | Typical Value/Method | Relevance to this compound |
|---|---|---|---|
| Functional | Approximation to the exchange-correlation energy. | B3LYP, M06-2X | Determines the accuracy of the calculated energy and geometry. |
| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311+G(d,p) | Defines the flexibility given to electrons to occupy space; larger basis sets are more accurate but computationally expensive. |
| Solvent Model | Method to account for the effect of the solvent on the reaction. | PCM, SMD | Simulates reaction conditions more realistically, affecting the energy of charged or polar species. |
| Frequency Calculation | Calculation to confirm the nature of a stationary point. | 1 imaginary frequency | Confirms a calculated structure is a true transition state (a first-order saddle point on the potential energy surface). |
Ab Initio and Semi-Empirical Methods in Conformational Analysis
Before the widespread adoption of DFT, ab initio (like Hartree-Fock) and semi-empirical methods were the cornerstones of computational chemistry. nih.govresearchgate.net Semi-empirical methods are computationally faster because they use parameters derived from experimental data for some of the more complex calculations. scribd.comlibretexts.org These methods are particularly useful for initial, rapid screening of the possible conformations of a molecule to identify low-energy structures. nih.gov
Ab initio methods, while more computationally demanding than semi-empirical approaches, calculate all integrals without relying on empirical parameterization. researchgate.net They provide a more rigorous, first-principles approach. For a molecule like this compound, with its flexible propyl chain, a typical workflow would involve an initial conformational search using a faster semi-empirical method (like AM1 or PM3) or molecular mechanics. scribd.com The resulting low-energy conformers would then be subjected to more accurate ab initio or DFT calculations to refine their geometries and relative energies. nih.govnih.gov This hierarchical approach ensures a thorough exploration of the conformational space without incurring prohibitive computational costs.
Molecular Dynamics Simulations to Elucidate Conformational Behavior
While quantum chemical methods are excellent for studying static structures, molecular dynamics (MD) simulations provide a way to observe the motion of a molecule over time. nih.govbiorxiv.org This is particularly important for understanding the conformational flexibility of this compound, which arises from the rotation of the propyl and phenyl substituents and the puckering of the oxetanone ring. rsc.org
MD simulations model the molecule using a classical force field, solving Newton's equations of motion to simulate how the atoms move over a period of nanoseconds or even microseconds. nih.gov Such simulations can reveal the preferred conformations of the molecule in a solvent, the barriers to rotation between different conformers, and the dynamic interactions between the phenyl and propyl groups. nih.govresearchgate.net For example, MD simulations have been used to probe the active site flexibility of enzymes when bound to β-lactone inhibitors and to understand how oxetane modifications alter the structure of peptides. rsc.orgnih.gov These simulations can quantify the persistence of specific conformations and intermolecular interactions, providing a dynamic picture that complements static quantum calculations. nih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Description | Typical Setting | Relevance to this compound |
|---|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system. | GAFF, OPLS, CHARMM | Defines the "rules" for how atoms interact (bond stretching, angle bending, torsions, van der Waals forces). |
| Solvent Model | Representation of the solvent molecules. | TIP3P, SPC/E (for water) | Explicitly models the dynamic interactions between the solute and the surrounding solvent. |
| Ensemble | The statistical mechanical ensemble used for the simulation. | NPT (constant Number of particles, Pressure, Temperature) | Maintains realistic temperature and pressure conditions throughout the simulation. |
| Simulation Time | The duration of the simulation. | 10 ns - 1 µs | Must be long enough to sample all relevant conformational changes. |
| Time Step | The interval between calculations of forces and positions. | 1-2 fs | A small time step is required for numerical stability. |
Prediction of Reactivity and Selectivity via Computational Models
Computational models are powerful tools for predicting how a molecule will behave in a chemical reaction or a biological system. tuwien.at For this compound, these models can predict the reactivity of the strained lactone ring and the selectivity of its reactions.
Models based on quantum mechanics can calculate properties like electrostatic potential maps and frontier molecular orbital (FMO) energies. The electrostatic potential map would highlight the electrophilic nature of the carbonyl carbon, predicting it as the likely site for nucleophilic attack. FMO theory (specifically the energy and location of the Lowest Unoccupied Molecular Orbital, LUMO) can also be used to predict reactivity towards nucleophiles. researchgate.net
Furthermore, computational models can predict selectivity. For example, in enzymatic reactions involving β-lactones, modeling has been used to understand why some reactions lead to hydrolysis while others lead to the formation of new products. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with experimental outcomes like reaction yields or biological activity, are also widely used. nih.govmit.edu For instance, models have been built to predict the metabolic stability of oxetane-containing compounds or their reactivity with biological nucleophiles like glutathione. nih.govresearchgate.net Such models could predict whether the phenyl or propyl group on the oxetanone ring would direct metabolic attack to a specific site, influencing the compound's stability and function. nih.gov
Theoretical Insights into Ring Strain and Stability of Oxetanone Derivatives
The four-membered oxetane ring is inherently strained due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. openstax.orglibretexts.orglibretexts.org This ring strain is a key determinant of the molecule's stability and reactivity. beilstein-journals.org
Theoretical studies, often based on heat of combustion data and computational calculations, quantify this strain. openstax.org The parent oxetane ring possesses a significant amount of strain energy, estimated to be around 25.5 kcal/mol (107 kJ/mol). beilstein-journals.orgutexas.edu This is comparable to the strain in oxiranes (three-membered rings) and much higher than in unstrained five- or six-membered rings like tetrahydrofuran (B95107). beilstein-journals.orgresearchgate.net This strain energy is composed of:
Angle Strain: The compression of the internal C-C-C and C-O-C bond angles to approximately 90° instead of 109.5°. libretexts.orgacs.org
Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbons in the ring. openstax.org
Steric Strain: Repulsive interactions between substituents on the ring. libretexts.org
Unlike the planar cyclobutane (B1203170) envisioned by Baeyer's original theory, the oxetane ring is slightly puckered to alleviate some of the torsional strain. openstax.orgacs.org The degree of this puckering is influenced by the substituents. utexas.eduacs.org For this compound, the bulky phenyl and propyl groups would significantly influence the ring's preferred conformation.
Despite this strain, the oxetane ring can be a stabilizing motif in medicinal chemistry, often being more metabolically stable than corresponding gem-dimethyl or carbonyl groups. acs.orgenamine.net However, the strain also makes the ring susceptible to ring-opening reactions, particularly under acidic conditions. nih.govbeilstein-journals.org Computational studies show that the stability of oxetane derivatives is highly dependent on the substitution pattern; for example, 3,3-disubstituted oxetanes are generally more stable than other isomers. nih.govchemrxiv.org Theoretical models help predict this stability, guiding the design of molecules where the oxetane ring can serve as a stable structural element. nih.gov
Table 3: Geometric and Energetic Properties of Strained Rings
| Property | Oxetane | Cyclobutane | Ideal sp³ Alkane (Strain-Free) |
|---|---|---|---|
| Ring Strain Energy (kcal/mol) | ~25.5 beilstein-journals.org | ~26.4 openstax.org | 0 |
| C-C-C Bond Angle | ~84.8° acs.org | ~88° (puckered) | ~109.5° |
| C-O-C Bond Angle | ~90.2° acs.org | N/A | ~109.5° (in ethers) |
| Puckering | Slightly puckered acs.org | Puckered | Staggered (e.g., in cyclohexane) |
Molecular Mechanisms of Biological Interaction in Vitro of Oxetanone Scaffolds
General Overview of Oxetane (B1205548)/β-Lactone Interactions with Biological Targets
Oxetanones, specifically the 2-oxetanone or β-lactone subclass, are four-membered cyclic esters. mdpi.com Their defining feature is a strained heterocyclic ring, which makes them highly reactive electrophilic scaffolds. researchgate.netrsc.orgorganicreactions.org This inherent reactivity is the foundation of their diverse biological activities. β-Lactone-containing natural products have been found to possess potent bioactivity, acting as inhibitors of a wide range of enzymes. researchgate.netrsc.org
The biological potential of these compounds is extensive, with demonstrated antibacterial, antifungal, antiviral, antiobesity, and anticancer properties. researchgate.netrsc.orgnih.gov Their ability to interact with and modify biological targets has led to them being described as "privileged structures" in drug discovery. nih.gov The mechanism of action often involves the opening of the strained lactone ring upon nucleophilic attack from a residue within the active site of a target protein, leading to covalent modification and inhibition. researchgate.net This reactivity makes them valuable not only as therapeutic leads but also as chemical probes for labeling the active sites of enzymes. nih.gov The diversity of natural products containing the β-lactone core, isolated from bacteria, fungi, and marine organisms, underscores the evolutionary selection of this scaffold for potent biological interactions. rsc.org
Enzymatic Inhibition and Modulatory Actions (e.g., Proteasome Inhibition)
A primary and well-documented biological action of β-lactone scaffolds is the inhibition of enzymes, most notably the proteasome. researchgate.net The proteasome is a multi-subunit enzyme complex responsible for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular processes like signal transduction, cell cycle control, and protein quality control. researchgate.net Its importance in cellular homeostasis has made it a key target for therapeutic intervention, particularly in oncology. nih.govcancernetwork.com
Several natural and synthetic β-lactones are potent proteasome inhibitors. researchgate.net These compounds often exhibit irreversible or slowly reversible inhibition, providing a sustained effect. researchgate.net For instance, Marizomib (Salinosporamide A), a β-lactone derived from a marine bacterium, irreversibly blocks the three distinct proteolytic activities of the 20S proteasome. researchgate.net This broad inhibition profile is thought to contribute to its potent anticancer activity. researchgate.netresearchgate.net
Table 1: Examples of β-Lactone Proteasome Inhibitors and their Targets
| Inhibitor | Source Organism | Target(s) in Proteasome | Type of Inhibition |
| Omuralide | Streptomyces species | Covalently modifies N-terminal threonine of β-subunits. researchgate.netnih.gov | Irreversible |
| Salinosporamide A (Marizomib) | Salinispora tropica | Primarily β5 (chymotrypsin-like), but also β1 (caspase-like) and β2 (trypsin-like) subunits. researchgate.netresearchgate.net | Irreversible |
| Lactacystin | Streptomyces lactacystinaeus | Covalently modifies N-terminal threonine of β5 subunit. cancernetwork.comnih.gov | Irreversible |
| Belactosin C | Streptomyces species | Interacts with the N-terminal threonine. nih.gov | Reversible/Slowly Reversible |
Mechanism of Action at the Active Site (e.g., Acylation)
The inhibitory action of β-lactones at the enzymatic level is characterized by a specific chemical mechanism: acylation of the enzyme's active site. nih.gov In the case of the proteasome, the key catalytic residue is an N-terminal threonine (Thr1) located within the proteolytic β-subunits. researchgate.netnih.gov
The mechanism proceeds as follows:
Nucleophilic Attack: The hydroxyl group (Oγ) of the catalytic Thr1 residue acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the β-lactone ring. researchgate.netresearchgate.net
Ring Opening: This nucleophilic attack induces the opening of the strained four-membered lactone ring. researchgate.net
Covalent Adduct Formation: A stable ester bond is formed between the enzyme's threonine hydroxyl group and the carbonyl carbon of the inhibitor. nih.gov This process, known as acylation, results in a covalent acyl-enzyme complex. nih.gov
This covalent modification effectively inactivates the enzyme. nih.gov The potency of β-lactone inhibitors is often linked to the stability of this acyl-enzyme intermediate. nih.gov In some cases, such as with Salinosporamide A, subsequent intramolecular reactions can occur after the initial acylation, forming an additional ring structure that further stabilizes the complex and prevents hydrolysis, rendering the inhibition irreversible. nih.gov
Table 2: Key Steps in the Acylation of Proteasome by a β-Lactone Inhibitor
| Step | Description | Key Moieties Involved | Result |
| 1. Binding | The inhibitor docks into the active site of the proteasome's β-subunit. | Inhibitor scaffold, Active site pocket | Positioning for reaction |
| 2. Nucleophilic Attack | The hydroxyl group of the N-terminal threonine (Thr1Oγ) attacks the carbonyl carbon of the β-lactone. nih.govresearchgate.net | Thr1 Hydroxyl (-OH), Lactone Carbonyl (C=O) | Initiation of bond formation |
| 3. Acylation | The strained β-lactone ring opens, forming a covalent ester bond with the threonine residue. nih.gov | Thr1-O-C=O linkage | Inactivated acyl-enzyme complex |
Receptor Binding Studies and Ligand-Target Interactions
While the covalent inhibition of enzymes by β-lactones is well-characterized, the interaction of oxetanone scaffolds with other biological targets, such as G protein-coupled receptors (GPCRs), is also an area of significant interest in drug discovery. nih.gov Receptor binding studies are crucial for quantifying the affinity and kinetics of a ligand for its receptor.
These studies typically involve:
Binding Assays: Using a radiolabeled or fluorescently tagged ligand to determine the binding affinity (expressed as K_i or K_d) of an unlabeled compound, such as an oxetanone derivative, to the target receptor. nih.gov
Functional Assays: Measuring the biological response elicited by the ligand, such as changes in second messenger levels (e.g., inositol (B14025) phosphate), to determine its functional potency (pA2 or pK_B) and efficacy (agonist vs. antagonist). nih.gov
Kinetic Analysis: Studying the association and dissociation rates of the ligand to and from the receptor, which provides insights into the duration of action. nih.gov
The interactions between an oxetanone ligand and a receptor binding pocket would involve a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. mdpi.com The oxetane oxygen, for instance, can act as a hydrogen bond acceptor. acs.org In cases of specifically designed reactive molecules, covalent bonds can also be formed with nucleophilic residues within the binding pocket. Structural biology techniques, like X-ray crystallography, can provide high-resolution views of these ligand-target interactions, guiding the design of more potent and selective compounds. nih.gov
Cellular Pathway Modulation at the Molecular Level (e.g., Microtubule Stabilization)
Oxetanone scaffolds can modulate cellular pathways by interacting with key protein components. A prominent example is the influence of the oxetane ring on microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in cell division, structure, and intracellular transport. nih.gov Their stability is tightly regulated, and compounds that disrupt this balance are potent anticancer agents. nih.gov
The well-known anticancer drug paclitaxel (B517696) (Taxol) and its analogs function as microtubule-stabilizing agents. nih.gov The incorporation of an oxetane ring into taxol analogs is a key structural feature. acs.org The oxetane ring contributes to this stabilizing function through two primary mechanisms:
Conformational Rigidity: The oxetane ring helps to lock the molecule into a specific three-dimensional shape that is optimal for binding to the β-tubulin subunit of microtubules. acs.org
By stabilizing microtubules, these compounds disrupt the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest and apoptosis. nih.gov Therefore, the oxetanone scaffold, as part of a larger molecule, can directly influence fundamental cellular pathways at the molecular level.
Influence of Oxetanone Moiety on Biochemical Properties (e.g., Metabolic Stability at a conceptual level, not specific compound data)
The incorporation of an oxetane ring into a molecule is a recognized strategy in medicinal chemistry to fine-tune its biochemical and physicochemical properties. nih.govresearchgate.net The oxetane moiety is often used as a bioisostere, replacing other common functional groups like gem-dimethyl or carbonyl groups. researchgate.netpressbooks.pub
Conceptually, the oxetane moiety can confer several advantages:
Metabolic Stability: The four-membered ring is generally more resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes, compared to more common motifs. researchgate.netnih.gov Replacing a metabolically vulnerable group with a stable oxetane can increase the half-life of a compound. nih.gov
Aqueous Solubility: Despite being a relatively non-polar ring system, the presence of the oxygen atom and the ring's dipole moment can lead to a significant improvement in aqueous solubility compared to purely hydrocarbon groups like a gem-dimethyl. researchgate.netacs.org
Three-Dimensionality: The non-planar, three-dimensional nature of the oxetane ring can improve binding to protein targets by enabling better exploitation of the shape of the binding pocket, compared to flat aromatic rings. acs.org
Table 3: Conceptual Comparison of Oxetane Moiety with Bioisosteric Groups
| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety |
| Volume/Sterics | Similar | Smaller | Similar to gem-dimethyl. nih.gov |
| Polarity/H-Bonding | Non-polar | Polar, H-bond acceptor | Polar, H-bond acceptor. acs.orgpressbooks.pub |
| Metabolic Stability | Can be susceptible to oxidation | Generally stable | Often enhances metabolic stability. researchgate.netnih.gov |
| Aqueous Solubility | Low | Moderate | Can significantly increase solubility. nih.govacs.org |
| Molecular Geometry | Tetrahedral (sp³) | Planar (sp²) | Puckered, 3-dimensional. acs.org |
Structure Activity Relationship Sar Investigations of Oxetanone Derivatives
Systematic Modification of the Phenyl Group and Alkyl Substituents
The biological activity of 3,4-disubstituted β-lactones is highly dependent on the nature of the substituents at the C3 and C4 positions. nih.gov In the context of (3R,4R)-4-phenyl-3-propyloxetan-2-one, the phenyl group at C4 and the propyl group at C3 are primary sites for modification to probe their influence on enzyme inhibition.
Modification of the C3-Alkyl Substituent:
The length and nature of the alkyl chain at the C3 position significantly impact the inhibitory potency of β-lactone derivatives against various enzymes, including pancreatic lipase (B570770). Studies on tetrahydrolipstatin (THL), a well-known pancreatic lipase inhibitor with a β-lactone core, have shown that the length of the alkyl chain is a critical determinant of activity. While direct SAR studies on the propyl group of the title compound are not extensively documented, analogous research on similar scaffolds provides valuable insights. For instance, in a series of N-phenylphthalimide analogs designed to stabilize lipoprotein lipase (LPL), the activity was sensitive to changes in the alkyl substituents. researchgate.net It is generally observed that there is an optimal chain length for fitting into the hydrophobic pocket of the target enzyme's active site.
Modification of the C4-Phenyl Group:
The phenyl group at the C4 position plays a crucial role in the interaction of the inhibitor with the enzyme, often through hydrophobic and aromatic interactions. Modification of this group, such as the introduction of substituents on the phenyl ring, can modulate the binding affinity and selectivity. For example, in a series of 7-azaindole-based inhibitors, the replacement of a phenyl ring with substituted anilines significantly altered the inhibitory properties against GSK-3β kinase. acs.org Similarly, for N-phenylphthalimide derivatives, substitutions on the central phenyl ring were explored to establish SAR. researchgate.net These studies suggest that the electronic and steric properties of substituents on the C4-phenyl ring of this compound would likely have a profound effect on its biological activity. For instance, introducing electron-withdrawing or electron-donating groups could alter the electronic distribution of the entire molecule, affecting its interaction with the enzyme's active site.
The following table summarizes the hypothetical impact of modifications on the biological activity of 4-phenyl-3-alkyloxetan-2-one derivatives based on analogous compounds.
| Modification | Position | Rationale for Change in Activity | Predicted Impact on Activity |
| Varying alkyl chain length | C3-propyl | Optimal length for hydrophobic pocket binding | Activity likely to vary, with a potential peak at a specific chain length |
| Introduction of branching | C3-propyl | Steric hindrance in the binding pocket | Likely decrease in activity |
| Substitution on phenyl ring | C4-phenyl | Altered electronic and steric interactions | Dependent on substituent; potential for increased or decreased activity and selectivity |
| Replacement of phenyl with other aryl groups | C4-phenyl | Different hydrophobic and electronic profiles | Could lead to altered potency and selectivity |
Impact of Stereochemistry on Biological Interaction Profiles
Stereochemistry is a critical determinant of the biological activity of chiral molecules, and this holds true for β-lactone derivatives. The specific spatial arrangement of substituents around the oxetanone ring dictates how the molecule fits into the three-dimensional active site of a target enzyme.
For 3,4-disubstituted β-lactones like this compound, there are four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The trans relationship between the substituents, as in the (3R,4R) and (3S,4S) isomers, is often crucial for potent inhibition of certain enzymes.
A comprehensive study on the stereoisomers of tetrahydrolipstatin (THL) revealed that stereochemistry plays a significant modulating role in its inhibitory activity against porcine pancreatic lipase. While the natural (2S, 3S, 5S) isomer of THL was the most potent inhibitor, other diastereomers retained significant, albeit reduced, activity. nih.gov This highlights that while a specific stereoconfiguration may be optimal, other isomers can still interact with the target enzyme. The difference in potency among stereoisomers arises from the different orientations of the key functional groups within the enzyme's active site, leading to more or less favorable interactions.
In another example, the inhibitory activity of spiro-fused β-lactones against the proteasome was found to be highly dependent on the stereochemistry at the C6 position of the spirocyclic system. One epimer was a potent inhibitor, while the other was inactive, demonstrating the profound impact of a single stereocenter on biological activity. nih.gov
The (3R,4R) configuration of the title compound positions the phenyl and propyl groups in a specific orientation that is likely recognized by the active site of its target enzyme(s). Any change to this configuration, for instance to a cis isomer like (3R,4S), would drastically alter the molecule's shape and its ability to form key interactions, likely leading to a significant loss of activity.
The table below illustrates the expected impact of stereochemistry on the biological activity of 4-phenyl-3-propyloxetan-2-one, based on findings for related β-lactones.
| Stereoisomer | Relative Orientation | Expected Biological Activity | Reasoning |
| (3R,4R) | trans | High (as the reference compound) | Optimal fit in the enzyme's active site |
| (3S,4S) | trans | Potentially high, but likely different from (3R,4R) | Enantiomer may interact differently with a chiral active site |
| (3R,4S) | cis | Low | Steric clashes and loss of key interactions in the active site |
| (3S,4R) | cis | Low | Steric clashes and loss of key interactions in the active site |
Rational Design Principles for Modulating Biological Activity
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. For β-lactone derivatives like this compound, several rational design principles can be applied to modulate their biological activity. These principles often leverage the known mechanism of action of β-lactones, which typically involves the covalent modification of a serine residue in the active site of hydrolase enzymes. nih.gov
Structure-Based Drug Design (SBDD):
If the three-dimensional structure of the target enzyme is known, SBDD can be a powerful tool. By analyzing the co-crystal structure of a lead compound bound to its target, medicinal chemists can identify key interactions and design modifications to enhance binding affinity and selectivity. For instance, if the phenyl group of this compound is found to sit in a specific hydrophobic pocket, modifications can be designed to improve the fit, such as adding substituents that form additional favorable contacts. Similarly, the propyl group's interaction with the enzyme can be optimized. The design of specific serine protease inhibitors has been successfully achieved using a versatile peptide scaffold, demonstrating the power of structure-based approaches. nih.gov
Ligand-Based Drug Design (LBDD):
In the absence of a target's crystal structure, LBDD strategies can be employed. These methods rely on the knowledge of other molecules (ligands) that bind to the target. By comparing the structures of a series of active and inactive compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a pharmacophore model would likely include the electrophilic β-lactone ring, a hydrophobic aromatic feature (the phenyl group), and a hydrophobic aliphatic feature (the propyl group), all with a specific spatial relationship. New compounds can then be designed to fit this pharmacophore model.
Mechanism-Based Inhibitor Design:
The β-lactone ring is a known "warhead" that covalently modifies the active site serine of many hydrolases. Rational design can focus on fine-tuning the reactivity of this electrophilic group. The nature of the substituents at C3 and C4 can influence the ring strain and the electrophilicity of the carbonyl carbon, thereby modulating the rate of acylation of the target enzyme. frontiersin.org The goal is to achieve a balance where the inhibitor is reactive enough to inhibit the target enzyme but stable enough to avoid off-target reactions.
Computational Approaches to SAR (e.g., Ligand-Based and Structure-Based Design)
Computational chemistry plays an increasingly important role in modern drug discovery and the elucidation of SAR. For β-lactone derivatives, various computational methods can be applied to understand their interactions with biological targets and to guide the design of new, more potent inhibitors.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be used to simulate its binding to the active site of a target enzyme, such as pancreatic lipase. These simulations can help to visualize the binding mode, identify key amino acid residues involved in the interaction, and predict the binding affinity. By docking a library of virtual derivatives with modifications to the phenyl and propyl groups, researchers can prioritize the synthesis of compounds that are predicted to have improved binding. For example, docking studies of lipase inhibitors have provided insights into their binding mechanisms. researchgate.net
Molecular Dynamics (MD) Simulations:
MD simulations provide a more dynamic picture of the ligand-receptor interaction compared to static docking. These simulations can reveal how the flexibility of both the ligand and the enzyme's active site influences the binding process and the stability of the complex over time. For this compound, MD simulations could be used to study the conformational changes that occur upon binding and to assess the stability of the key interactions identified by docking. This can provide a more accurate prediction of binding affinity and help to explain the differences in activity between stereoisomers. dtu.dk
Quantum Mechanics/Molecular Mechanics (QM/MM):
QM/MM methods combine the accuracy of quantum mechanics for the reactive part of the system (e.g., the β-lactone ring and the active site serine) with the efficiency of molecular mechanics for the rest of the protein. This approach is particularly useful for studying the mechanism of covalent inhibition by β-lactones, as it can model the bond-breaking and bond-forming events that occur during the acylation reaction.
The table below summarizes the application of computational methods in the SAR studies of β-lactone derivatives.
| Computational Method | Application | Information Gained |
| Molecular Docking | Predicting binding mode and affinity of virtual libraries | Prioritization of compounds for synthesis, identification of key interactions |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex | Understanding the role of flexibility, stability of interactions, and water molecules |
| QM/MM | Modeling the covalent reaction mechanism | Elucidation of the reaction pathway, transition state energies, and factors influencing reactivity |
| Pharmacophore Modeling | Identifying essential features for activity from a set of known ligands | Guiding the design of new compounds with desired activity |
Applications in Advanced Organic Synthesis and Drug Discovery Research
Role of (3R,4R)-4-phenyl-3-propyloxetan-2-one as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules. nih.gov The value of a chiral building block is determined by its structural and chemical attributes, which allow for predictable and controlled introduction of chirality into a target molecule.
This compound is a quintessential example of such a building block. Its utility is rooted in several key features:
Defined Stereochemistry : The compound possesses two adjacent stereocenters at the C3 and C4 positions, both in the R configuration. This fixed stereochemical arrangement is crucial for the asymmetric synthesis of target molecules.
Strained Ring System : The four-membered β-lactone ring is inherently strained, making it susceptible to regioselective and stereospecific ring-opening reactions by a variety of nucleophiles. This reactivity allows chemists to transform the cyclic structure into diverse acyclic systems with preserved chirality. acs.orgacs.org
Functional Group Handles : The phenyl and propyl substituents provide sites for further chemical modification, while the lactone itself is a versatile functional group, serving as a precursor to esters, amides, and carboxylic acids.
β-Lactones, such as this compound, are recognized as valuable intermediates in organic synthesis, providing access to a wide array of functional group arrays. acs.org Their ability to serve as synthons for amino acids and other complex structures underscores their importance. acs.org
The synthesis of natural products remains a significant driver of innovation in organic chemistry. Many biologically active natural products feature complex stereochemical architectures, making chiral building blocks indispensable for their construction. beilstein-journals.org Oxetane (B1205548) rings, for instance, are found in notable natural products like paclitaxel (B517696). acs.org
While specific applications of this compound in the total synthesis of a named natural product are not extensively documented in broad literature, its structural class—chiral β-lactones—is well-established in this domain. For example, the core β-lactone ring is the central pharmacophore for a class of natural lipase (B570770) inhibitors that includes Lipstatin and its semi-synthetic derivative, Orlistat. wikipedia.org The biological activity of these compounds is critically dependent on the integrity and stereochemistry of the β-lactone ring. wikipedia.org
The strategic value of a building block like this compound lies in its potential to serve as a key intermediate. Through stereospecific ring-opening, the chiral centers and the carbon backbone can be incorporated into a larger, more complex molecular framework, mirroring strategies used in the synthesis of chiral γ-substituted α-amino acids from β-lactone precursors. acs.org This methodology demonstrates how the lactone can mask a protected acid and alcohol functionality, which can be unveiled at a later synthetic stage.
Table 1: Examples of Natural Products Containing or Synthesized from Four-Membered Rings
| Natural Product | Ring System | Significance |
|---|---|---|
| Paclitaxel | Oxetane | An important anti-cancer drug whose oxetane ring is crucial, though not strictly essential, for its high binding affinity and cytotoxicity. acs.org |
| Lipstatin | β-Lactone | A potent natural inhibitor of pancreatic lipase, with the β-lactone ring acting as the key pharmacophore. wikipedia.org |
| Penicillin | β-Lactam | A class of widely used antibiotics whose bactericidal activity stems from the reactivity of the strained β-lactam ring. rsc.org |
The generation of chemical libraries containing structurally diverse yet related molecules is fundamental to modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. Chiral building blocks are pivotal in this process, allowing for the creation of libraries with high three-dimensional complexity, a feature often correlated with successful drug candidates. nih.gov
This compound is an ideal scaffold for library construction. A library of potential drug candidates could be generated through several synthetic approaches:
Nucleophilic Ring-Opening : Reacting the oxetanone with a library of diverse nucleophiles (e.g., amines, alcohols, thiols) would yield a collection of β-hydroxy acid derivatives, each with a unique side chain introduced by the nucleophile while retaining the core chiral backbone.
Substituent Modification : The phenyl and propyl groups can be modified. For example, derivatives with different aromatic or aliphatic substituents could be synthesized to explore the structure-activity relationship (SAR).
Scaffold Hopping : The oxetanone core itself can be used as a starting point to synthesize other heterocyclic systems through rearrangement or ring-expansion reactions.
This systematic approach enables the exploration of the chemical space around the core this compound structure, facilitating the discovery of molecules with optimized biological activity and pharmaceutical properties.
Oxetanones as Bioisosteres in Medicinal Chemistry Research
The oxetane ring has emerged as a valuable motif in this context, often serving as a bioisosteric replacement for carbonyl groups (ketones, esters) and gem-dimethyl groups. acs.orgnih.gov Specifically, 3-substituted oxetanes have been proposed as potential replacements for carboxylic esters and amides. escholarship.org The oxetanone ring in This compound can be considered a bioisostere of an ester or other carbonyl-containing functionalities.
The benefits of using an oxetane or oxetanone as a bioisostere include:
Improved Physicochemical Properties : Incorporation of the polar oxetane motif can lead to enhanced aqueous solubility and reduced lipophilicity compared to its carbocyclic or acyclic counterparts. nih.gov
Enhanced Metabolic Stability : The oxetane ring can block sites of metabolic oxidation. For instance, replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can prevent metabolic hydroxylation at that position. nih.gov
Increased Three-Dimensionality : The non-planar, three-dimensional structure of the oxetane ring increases the sp³ character of a molecule, a desirable trait in modern drug design that can lead to improved binding selectivity. nih.gov
Recent research has also identified 3-oxetanols as promising bioisosteres for carboxylic acids, as they can mimic hydrogen-bonding interactions while being less acidic and more lipophilic. rsc.org This highlights the versatility of the oxetane scaffold in modulating molecular properties for therapeutic benefit.
Table 2: Comparison of Functional Groups and Their Oxetane Bioisosteres
| Original Group | Bioisosteric Replacement | Potential Advantages | Citation(s) |
|---|---|---|---|
| Carbonyl (Ketone) | 3-Oxetane | Increased polarity, improved solubility, enhanced metabolic stability. | acs.orgnih.gov |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased polarity, blocks metabolic oxidation, introduces 3D character. | nih.gov |
| Ester/Amide | 3-Substituted Oxetane | Modulates polarity and hydrogen bonding capacity, can improve stability. | escholarship.orgrsc.org |
Development of Novel Reaction Methodologies Utilizing Oxetanone Reactivity
The inherent ring strain of the oxetanone ring makes it a reactive intermediate that can participate in a variety of chemical transformations. acs.org The development of new reactions utilizing this reactivity expands the synthetic chemist's toolkit. Research into the reactivity of oxetanes and oxetanones has led to novel methodologies for synthesis and functionalization.
Key reaction types applicable to This compound include:
Ring-Opening Reactions : This is the most common transformation. The strained lactone can be opened by a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. These reactions are often highly stereospecific, proceeding with inversion or retention of configuration at the site of attack, allowing for controlled access to highly functionalized, chiral acyclic products. acs.org
Thermal Decarboxylation : β-Lactones are known to decompose at moderate temperatures to yield alkenes and carbon dioxide. google.com This process is stereospecific, meaning the stereochemistry of the β-lactone directly dictates the geometry of the resulting alkene. For this compound, thermal decarboxylation would be expected to produce a specific trisubstituted alkene.
[2+2] Cycloadditions : While used for the synthesis of oxetanes rather than their reaction, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for forming the oxetane ring. beilstein-journals.orgacs.org Advances in this area, including visible-light-mediated variants, continue to make oxetane synthesis more accessible. beilstein-journals.org
Ring Expansions : The strained four-membered ring can be induced to undergo ring expansion to form larger, more stable five- or six-membered heterocyclic systems, such as lactones or cyclic ethers. researchgate.netmdpi.com
These methodologies highlight the synthetic versatility of the oxetanone core. For This compound , this reactivity allows it to serve not just as a building block for incorporation but as a reactive intermediate for constructing entirely new molecular architectures. researchgate.net
Future Research Directions and Perspectives
Exploration of New Synthetic Strategies for Stereocontrolled Oxetanone Access
While numerous methods exist for the synthesis of oxetanes, the stereocontrolled construction of highly substituted oxetan-2-ones remains a challenge, demanding the development of novel and more efficient synthetic strategies. acs.orgresearchgate.net Future efforts will likely concentrate on advancing existing methods and pioneering new catalytic systems that offer high levels of diastereoselectivity and enantioselectivity.
Key areas for future synthetic exploration include:
Advanced [2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a cornerstone of oxetane (B1205548) synthesis. beilstein-journals.org Future work could focus on developing novel chiral catalysts, such as the iridium-based photocatalysts reported to control enantioselectivity through hydrogen bonding, to guide the stereochemical outcome of these reactions. nih.gov
Catalytic Ring Expansions and Contractions: Ring expansion of epoxides and ring contraction of larger heterocycles are viable routes to the oxetane core. acs.orgbeilstein-journals.org Research into new catalysts, particularly those based on earth-abundant metals, could lead to milder and more general protocols. For instance, domino reactions, like the Al/TBAB-catalyzed synthesis of bicyclic anhydrofuranoses from bis-epoxy alcohols, demonstrate the potential for complex constructions where the oxetane ring is formed sequentially. beilstein-journals.org
Intramolecular Cyclizations: The intramolecular Williamson etherification is a classic C-O bond-forming strategy. researchgate.net Developing new catalytic systems for such cyclizations, including metal hydride atom transfer/radical polar crossover (MHAT/RPC) methods, can provide access to complex oxetanes under mild conditions with broad functional group tolerance. beilstein-journals.org
Functionalization of Core Scaffolds: Using readily available building blocks like 3-oxetanone (B52913) is a powerful approach. beilstein-journals.org Future strategies will likely involve developing novel reagents and catalytic systems for the stereoselective functionalization of this core. For example, the development of oxetane sulfonyl fluorides (OSFs) allows for the coupling of 3-aryl-oxetane fragments with a wide range of nucleophiles under mild thermal conditions. chemrxiv.orgnih.gov
| Synthetic Strategy | Description | Potential Advancements | Reference |
|---|---|---|---|
| [2+2] Cycloadditions | Photochemical or Lewis acid-catalyzed reaction between a carbonyl and an alkene to form the oxetane ring. | Development of novel chiral photocatalysts to achieve high enantioselectivity. | nih.govbeilstein-journals.org |
| Ring Expansions | Conversion of smaller rings, such as epoxides, into the oxetane core, often by opening the epoxide with a nucleophile containing a leaving group. | Discovery of new, milder catalytic systems for broader substrate scope. | acs.org |
| Intramolecular Cyclizations | Formation of the oxetane ring via intramolecular C-O bond formation, such as the Williamson etherification or radical-polar crossover methods. | Application of modern catalytic methods (e.g., MHAT/RPC) for improved functional group tolerance. | researchgate.netbeilstein-journals.org |
| Functionalization of 3-Oxetanone | Using 3-oxetanone as a versatile building block for derivatization and further transformation. | Design of new reagents like oxetane sulfonyl fluorides (OSFs) for divergent synthesis. | beilstein-journals.orgchemrxiv.org |
Deeper Mechanistic Understanding of Oxetanone Reactivity and Biological Interactions
A thorough understanding of the mechanisms governing oxetanone reactivity and their interactions with biological systems is crucial for their rational design and application. Future research will need to employ a combination of experimental and computational techniques to unravel these complex processes.
Reactivity and Ring-Opening Mechanisms: The ring strain of oxetan-2-ones (β-lactones) dictates their reactivity, particularly towards nucleophiles. researchgate.net Isotope-labeling experiments have been used to distinguish between nucleophilic attack at the carbonyl carbon versus an SN2-type reaction at the β-carbon. nih.gov Future studies should expand on this work, using a wider range of nucleophiles and substitution patterns. Computational methods, such as Density Functional Theory (DFT), will be invaluable for modeling reaction pathways, transition states, and intermediates in processes like ring-opening polymerizations and Lewis acid-catalyzed isomerizations. rsc.orgnih.gov For example, DFT calculations have helped elucidate that in certain domino reactions, the oxetane ring forms before an adjacent tetrahydrofuran (B95107) ring. nih.govbeilstein-journals.org
Biological Interactions: In a biological context, the oxetane ring can act as a hydrogen-bond acceptor, a property that is even stronger than that of other cyclic ethers and many carbonyl groups. acs.orgbeilstein-journals.org It can also serve as a "conformational lock," rigidifying a molecule's structure, as seen in the natural product paclitaxel (B517696). acs.org However, the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. acs.orgnih.gov Future research should focus on systematically mapping the structure-stability and structure-property relationships. This includes investigating how different substituents on the oxetane ring influence metabolic stability, aqueous solubility, and lipophilicity—key parameters in drug discovery. researchgate.net
Expansion of Oxetanone Derivatives for Diverse Academic Applications
The unique structural and chemical properties of oxetanones make them valuable building blocks for creating novel molecular architectures for a range of academic pursuits, extending beyond medicinal chemistry.
Novel Heterocyclic Scaffolds: Oxetanones are versatile precursors for the synthesis of other heterocyclic systems. For instance, the photochemical decarbonylation of 3-oxetanone can generate dipoles that undergo [3+2] cycloaddition with alkenes to produce substituted tetrahydrofurans, providing access to new chemical space. chemrxiv.org Similarly, 3-oxetanone-derived spirooxazolidines, synthesized via multi-component reactions, can be converted into other valuable compounds, serving as building blocks for diverse saturated heterocycles. researchgate.netmdpi.com
Peptidomimetics and Chemical Biology: The incorporation of oxetane units into peptides is an emerging area. acs.org Replacing an amide bond with a non-hydrolyzable oxetanylamine fragment can create pseudo-dipeptides that retain the hydrogen bond donor/acceptor pattern of the parent peptide but are resistant to enzymatic cleavage. acs.org This strategy expands the toolkit of peptidomimetics for chemical biology and drug discovery. acs.org Future work could explore the synthesis of a wider range of these oxetanyl peptides and evaluate their conformational preferences and biological activities. nih.gov
Development of Chemical Probes: The reactivity of the oxetanone ring can be harnessed to design novel chemical probes for studying biological systems. rsc.orgnih.gov For example, an oxetanone could be functionalized with reporter tags (like biotin) or photo-cross-linking groups (like diazirines) to identify protein targets. nih.gov The development of such probes would be instrumental in proteomics and in elucidating the mechanism of action of bioactive compounds containing the oxetane motif.
| Application Area | Description | Example | Reference |
|---|---|---|---|
| Heterocycle Synthesis | Using oxetanones as precursors for other ring systems via transformations like cycloadditions or ring expansions. | Photochemical decarbonylation of 3-oxetanone followed by [3+2] cycloaddition to form tetrahydrofurans. | chemrxiv.org |
| Peptidomimetics | Replacing peptide bonds with stable oxetanylamine linkages to create enzyme-resistant peptide analogues. | Synthesis of oxetanyl dipeptides that mimic the H-bond pattern of natural peptides. | acs.org |
| Chemical Probes | Functionalizing the oxetane scaffold with reporter or reactive groups to study biological interactions. | Synthesis of biotin- or diazirine-labeled oxetanones for protein target identification. | rsc.orgnih.gov |
| Spirocycle Synthesis | Employing 3-oxetanone in multi-component reactions to build complex spirocyclic architectures. | Copper-catalyzed four-component reaction to form 3-oxetanone-derived spirooxazolidines. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Oxetanone Research
The increasing complexity of chemical research presents a prime opportunity for the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can accelerate discovery and provide novel insights into the chemistry of oxetanones. researchgate.net
Predictive Synthesis and Reaction Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes, suggest optimal reaction conditions, and even propose novel synthetic pathways. researchgate.net For a scaffold like oxetanone, where stereocontrol is a key challenge, ML models could help identify the ideal combination of catalysts, solvents, and substrates to achieve a desired stereoisomer. researchgate.net
Mechanism Elucidation: Interpretable ML models are being developed to provide new perspectives on reaction mechanisms. nih.gov By analyzing vast datasets, these models can identify key molecular descriptors (e.g., orbital energies, atomic charges) that correlate with reaction rates and selectivity. nih.gov This data-driven approach could complement traditional computational chemistry (like DFT) to build a more comprehensive understanding of oxetanone reactivity, such as predicting the regioselectivity of ring-opening reactions. rsc.org
De Novo Design of Derivatives: AI can be used to design novel oxetanone derivatives with specific desired properties. nih.gov By learning from existing chemical and biological data, generative models can propose new structures that are predicted to have improved metabolic stability, solubility, or biological activity. nih.govarizona.edu This approach can significantly broaden the chemical space explored in academic and drug discovery programs, moving beyond intuitive design to data-driven innovation. Furthermore, AI tools designed for Optical Chemical Structure Recognition (OCSR) can help efficiently digitize and query chemical information from existing literature, creating the large datasets needed to train these powerful models. researchgate.net
Q & A
What synthetic strategies are effective for controlling the stereoselectivity of (3R,4R)-4-phenyl-3-propyloxetan-2-one, particularly in avoiding racemization during β-lactam ring formation?
Answer:
Enantioselective synthesis requires chiral catalysts (e.g., Evans oxazolidinones) or auxiliaries to direct β-lactam ring closure. Low-temperature conditions (-20°C to -78°C) minimize racemization during nucleophilic acyl substitution. For example, stereochemical control in analogous lactones was achieved using tert-butyldimethylsilyl (TBS) protection of hydroxyl groups, followed by kinetic resolution . Post-synthesis, X-ray crystallography with Cu-Kα radiation can confirm absolute configuration by analyzing anomalous dispersion effects, as demonstrated in structurally related epimers .
How can researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives across different solvent systems?
Answer:
Discrepancies arise from solvent polarity and hydrogen-bonding effects. Standardize analyses using deuterated chloroform (CDCl₃) or DMSO-d₆ and employ 2D NMR techniques (e.g., HSQC, NOESY) to assign signals unambiguously. For instance, coupling constants between H-3 and H-4 in the oxetanone ring vary with solvent, necessitating correction factors derived from comparative studies of similar lactams . Temperature-controlled NMR (e.g., 298 K) further reduces line broadening in polar solvents.
What methodologies are recommended for analyzing the thermal stability of this compound under varying catalytic conditions?
Answer:
Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (typically >150°C for lactones). Differential scanning calorimetry (DSC) detects exothermic/endothermic events linked to ring-opening or polymerization. For catalytic studies, in situ FT-IR monitors carbonyl reactivity during reactions with nucleophiles (e.g., amines). Analogous compounds showed enhanced stability when stored under anhydrous conditions with molecular sieves .
How can diastereomeric impurities in this compound be quantified during scale-up synthesis?
Answer:
Chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) with UV detection at 254 nm separates diastereomers. Validate methods using spiked samples of synthesized impurities (e.g., (3S,4R)-isomer). For trace-level quantification (<0.1%), LC-MS/MS with multiple reaction monitoring (MRM) improves sensitivity. Reference standards, such as those described for azetidin-2-one derivatives , ensure calibration accuracy.
What crystallographic techniques are critical for confirming the absolute configuration of this compound when heavy atoms are absent?
Answer:
Cu-Kα radiation enhances anomalous dispersion effects for light atoms (C, H, O). If anomalous scattering is insufficient, refine Flack or Hooft parameters using software like SHELXL. Comparative analysis with structurally characterized epimers (e.g., (3R,4R) vs. (3R,4S)) via Cambridge Structural Database (CSD) entries validates stereochemistry. Hydrogen-bonding networks, as seen in related oxetanone crystals, stabilize configurations and aid in refinement .
How do solvent polarity and temperature gradients influence the regioselectivity of nucleophilic ring-opening reactions in this compound?
Answer:
Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic attack at the less hindered β-carbon, while nonpolar solvents (toluene) may shift selectivity. Low temperatures (-40°C) stabilize transition states, as shown in analogous β-lactam reactions. Kinetic studies with in situ IR or Raman spectroscopy track regioselectivity trends. For example, methoxy-group stabilization in similar lactones redirected nucleophilic attack pathways .
What computational approaches predict the reactivity of this compound in asymmetric catalytic systems?
Answer:
Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict enantioselectivity. Molecular docking simulations assess catalyst-substrate interactions (e.g., Jacobsen’s thiourea catalysts). For validation, compare computed NMR shifts with experimental data. Studies on related morpholino-triazolone systems demonstrated <2 kcal/mol energy differences between diastereomeric transition states, aligning with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
